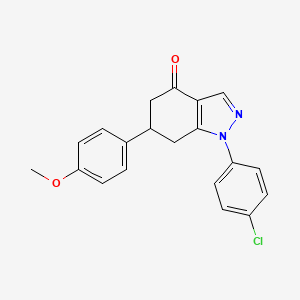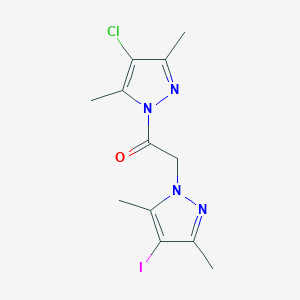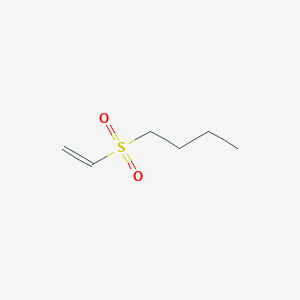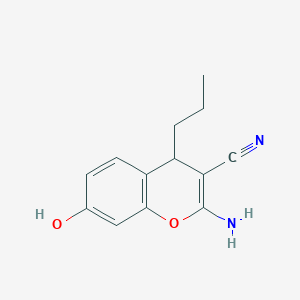![molecular formula C25H25N3O2 B11058547 1-Amino-4-[(4-methylphenyl)amino]-2-[(2-methylpropyl)amino]anthracene-9,10-dione](/img/structure/B11058547.png)
1-Amino-4-[(4-methylphenyl)amino]-2-[(2-methylpropyl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and vibrant colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo various substitution reactions to introduce the amino and toluidino groups. Common reagents used in these reactions include amines, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and toluidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-AMINO-2-(METHYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE
- 1-AMINO-2-(ETHYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE
Uniqueness
1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isobutylamino group may influence its reactivity and interactions with molecular targets.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-amino-4-(4-methylanilino)-2-(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C25H25N3O2/c1-14(2)13-27-20-12-19(28-16-10-8-15(3)9-11-16)21-22(23(20)26)25(30)18-7-5-4-6-17(18)24(21)29/h4-12,14,27-28H,13,26H2,1-3H3 |
InChI Key |
RJUSRRPSXLEWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11058466.png)
![5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11058469.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11058471.png)


![4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole](/img/structure/B11058480.png)

![Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11058497.png)

![6-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058517.png)
![3-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058518.png)
![N-{[(4-butoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11058519.png)

